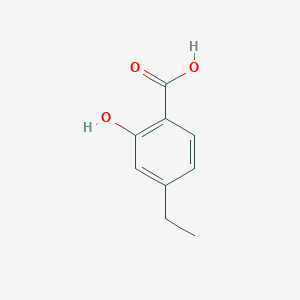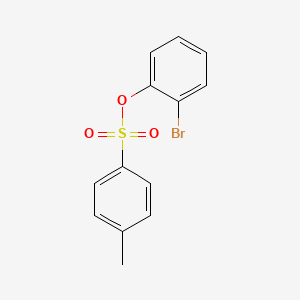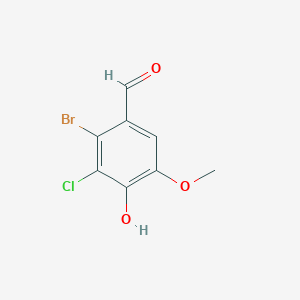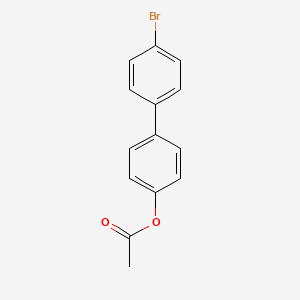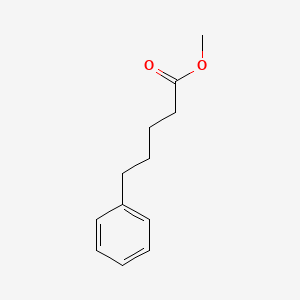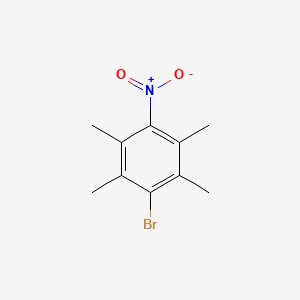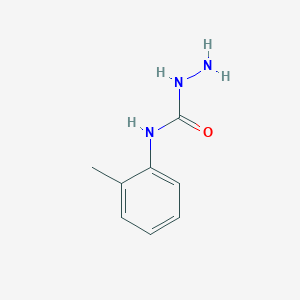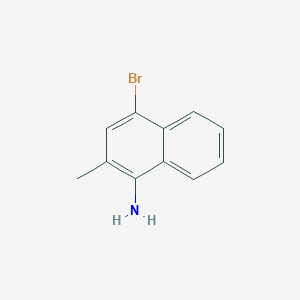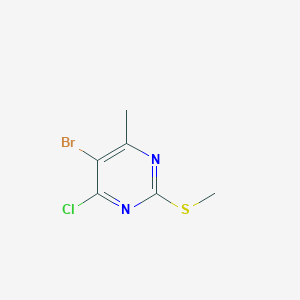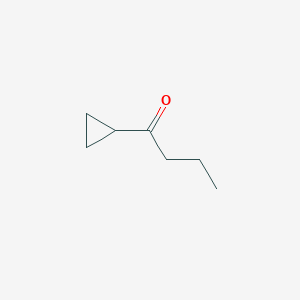
6-氨基-5-硝基烟酸
描述
Synthesis Analysis
The synthesis of 6-amino-5-nitronicotinic acid and related compounds often involves complex reactions, including electrochemical methods and 1,3-dipolar cycloadditions. For example, an electroorganic synthesis approach has been used to synthesize 6-aminonicotinic acid from 2-amino-5-chloropyridine, involving electrochemical hydrogenation and carboxylation processes in the presence of sulfuric acid and carbon dioxide (Raju, Mohan, & Reddy, 2003). Additionally, nitrone 1,3-dipolar intramolecular cycloaddition has been utilized for synthesizing functionalized azabicycloalkane amino acids, which demonstrates the versatility of nitrones in synthesizing complex structures (Manzoni et al., 2005).
Molecular Structure Analysis
The molecular structure of 6-amino-5-nitronicotinic acid is characterized by the presence of a pyridine ring, substituted with a nitro group at the 5th position and an amino group at the 6th position. This arrangement impacts the compound's reactivity and interaction with other molecules. For instance, structural isomerization of 2-anilinonicotinic acid to 6-anilinonicotinic acids has led to the creation of new synthons, demonstrating the structural flexibility and reactivity of these compounds (Peng et al., 2018).
Chemical Reactions and Properties
6-Amino-5-nitronicotinic acid undergoes various chemical reactions due to the functional groups it contains. The amino group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction and other transformations. Syntheses of nitronicotines, which involve the oxidation of aminonicotines with Caro's acid, highlight the chemical reactivity and potential modifications of nitronicotinic acid derivatives (Gol'dfarb, Klimenko, & Stoyanovich, 1973).
科学研究应用
-
Nicotinamide Mononucleotide (NMN) in Biochemistry
- NMN is a naturally occurring biologically active nucleotide that mainly functions via mediating the biosynthesis of NAD+ .
- The synthesis methods of NMN include chemical synthesis and biosynthesis .
- NMN has excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart .
- NMN supplementation effectively increases the level of NAD+ .
-
Fluorescent Amino Acids in Biochemistry
- Fluorescence is widely used to detect functional groups and ions, and peptides are used in various fields due to their excellent biological activity .
- Research on fluorescent amino acids has intensified, especially with the natural fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr) and phenylalanine (Phe) .
- These amino acids use their respective fluorophores to undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence .
- Peptide-based fluorescence technology has expanded the research in the field of biochemistry .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
6-amino-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGLUVPISQPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297412 | |
| Record name | 6-amino-5-nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-nitronicotinic acid | |
CAS RN |
89488-06-2 | |
| Record name | 89488-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-5-nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

